4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde
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Overview
Description
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C6H5BrF2N2O It is a pyrazole derivative that contains bromine and difluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 2,2-difluoroethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the presence of bromine and difluoroethyl groups can influence the compound’s reactivity and binding affinity to various biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with the aldehyde group at a different position.
Ethyl bromodifluoroacetate: Contains bromine and difluoroethyl groups but differs in the core structure.
Uniqueness
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of bromine and difluoroethyl groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H5BrF2N2O |
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Molecular Weight |
239.02 g/mol |
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C6H5BrF2N2O/c7-4-1-11(2-6(8)9)10-5(4)3-12/h1,3,6H,2H2 |
InChI Key |
OPZSNHDLIPCLSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)C=O)Br |
Origin of Product |
United States |
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